5-Hidroximetilflucloxacilina

Descripción general

Descripción

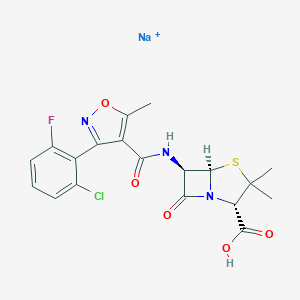

5-Hydroxymethylflucloxacillin is a metabolite of flucloxacillin, a synthetic penicillin used primarily for its antibacterial properties. This compound is known for its role in the biotransformation of flucloxacillin and has been studied for its potential cytotoxic effects, particularly in patients with renal impairment .

Aplicaciones Científicas De Investigación

5-Hydroxymethylflucloxacillin has several scientific research applications:

Mecanismo De Acción

Target of Action

5-Hydroxymethylflucloxacillin, a metabolite of flucloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibiotics like 5-Hydroxymethylflucloxacillin .

Mode of Action

5-Hydroxymethylflucloxacillin exerts its antibacterial effect by binding to PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

This interference disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxymethylflucloxacillin involves its formation as a metabolite of flucloxacillin. The overall amounts of flucloxacillin metabolites, including 5-Hydroxymethylflucloxacillin, vary considerably between patients, accounting for 3.62 - 35.9% of total flucloxacillin concentration . The compound is metabolized in the liver and excreted via the kidneys . Its bioavailability, distribution, metabolism, and excretion (ADME) properties significantly impact its therapeutic efficacy and potential toxicity .

Result of Action

The primary result of 5-Hydroxymethylflucloxacillin’s action is the death of susceptible bacteria due to the disruption of cell wall synthesis . It’s worth noting that the compound’s metabolites, including 5-hydroxymethylflucloxacillin, have been suggested to contribute to hepatotoxicity .

Action Environment

The action of 5-Hydroxymethylflucloxacillin can be influenced by various environmental factors. For instance, the presence of beta-lactamases, enzymes produced by some bacteria, can degrade flucloxacillin and reduce its effectiveness . 5-hydroxymethylflucloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy in environments where such enzymes are present .

Análisis Bioquímico

Biochemical Properties

These are organic compounds containing a phenolic structure attached to a glycosyl moiety . The overall amounts of the flucloxacillin metabolites, including 5-Hydroxymethylflucloxacillin, produced can vary considerably between patients .

Cellular Effects

5-Hydroxymethylflucloxacillin has been associated with liver toxicity . In a study involving patients with renal failure, high biliary concentrations of 5-Hydroxymethylflucloxacillin were observed, which were sufficient to exert cytotoxic effects . This might explain why liver enzymes were elevated in some patients after repeated infusion of flucloxacillin .

Molecular Mechanism

The bactericidal activity of flucloxacillin, from which 5-Hydroxymethylflucloxacillin is derived, results from the inhibition of cell wall synthesis and is mediated through flucloxacillin binding to penicillin-binding proteins (PBPs) . Flucloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Temporal Effects in Laboratory Settings

The effects of 5-Hydroxymethylflucloxacillin over time in laboratory settings have been studied in the context of flucloxacillin administration. Blood and urine samples were taken up to 24 hours after drug administration, and levels of flucloxacillin and 5-Hydroxymethylflucloxacillin were measured .

Metabolic Pathways

5-Hydroxymethylflucloxacillin is a metabolite of flucloxacillin, and its formation and accumulation were characterized in a study involving patients with renal failure . The metabolic pathways of flucloxacillin were studied using human liver microsomes, recombinant cytochrome P450 isoforms, and rat B13/H cells .

Subcellular Localization

The localization of RNAs and proteins within a cell can have significant impacts on cellular function

Métodos De Preparación

The synthesis of 5-Hydroxymethylflucloxacillin involves the hydroxylation of flucloxacillin. This process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.

Análisis De Reacciones Químicas

5-Hydroxymethylflucloxacillin undergoes several types of chemical reactions:

Oxidation: This compound can be further oxidized to form 5-Hydroxymethylflucloxacillin-penicilloic acid.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: The hydroxymethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various penicilloic acids and other hydroxylated derivatives .

Comparación Con Compuestos Similares

5-Hydroxymethylflucloxacillin is unique due to its specific hydroxymethyl group, which differentiates it from other flucloxacillin metabolites. Similar compounds include:

Flucloxacillin: The parent compound, used as an antibiotic.

5-Hydroxymethylflucloxacillin-penicilloic acid: A further oxidized metabolite.

Flucloxacillin-penicilloic acid: Another metabolite formed during the biotransformation of flucloxacillin.

These compounds share similar antibacterial properties but differ in their metabolic pathways and potential cytotoxic effects.

Propiedades

IUPAC Name |

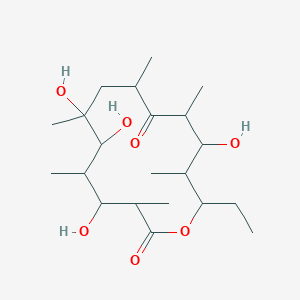

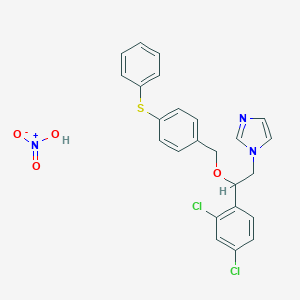

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBWLMQDPXVIGD-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75524-31-1 | |

| Record name | 5-Hydroxymethylflucloxacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the evidence that 5-hydroxymethylflucloxacillin is toxic and how does this toxicity manifest?

A: Research suggests that 5-hydroxymethylflucloxacillin, a metabolite of the antibiotic flucloxacillin, might be responsible for liver damage in some patients. [, , ] One study using a rat liver model showed that 5-hydroxymethylflucloxacillin reaches high concentrations in the bile. [] These concentrations were similar to those shown to cause cell death in other studies. [] In humans, elevated liver enzymes (LDH, bilirubin, alkaline phosphatase), potential markers of liver damage, were observed in a significant number of patients receiving flucloxacillin, further supporting the possibility of 5-hydroxymethylflucloxacillin-induced liver toxicity. []

Q2: Which enzyme is primarily responsible for the formation of 5-hydroxymethylflucloxacillin?

A: Evidence suggests that the cytochrome P450 (CYP)3A4 enzyme plays a key role in metabolizing flucloxacillin into 5-hydroxymethylflucloxacillin. [] Researchers observed increased production of 5-hydroxymethylflucloxacillin when using human liver microsomes, a rich source of CYP enzymes. [] This production was further enhanced in rat liver microsomes treated with dexamethasone, a known CYP3A inducer. [] Conversely, troleandomycin, a CYP3A inhibitor, decreased 5-hydroxymethylflucloxacillin production in human liver microsomes. [] These findings strongly implicate CYP3A4, and specifically its activity in the liver, in the formation of this potentially toxic metabolite.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B194099.png)